4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of fluorine atoms on both the benzoyl and benzyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorobenzyl Group: The 2-fluorobenzyl group can be attached through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or saturated compounds.
Scientific Research Applications
4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on cellular processes.
Medicine: Potential therapeutic applications can be explored, including its use as a drug candidate for treating diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 4-(4-methylbenzoyl)-1-(2-methylbenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 4-(4-bromobenzoyl)-1-(2-bromobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Uniqueness
The unique feature of 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c1-15-22(28)26(14-17-6-2-3-7-19(17)25)20-8-4-5-9-21(20)27(15)23(29)16-10-12-18(24)13-11-16/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVBKQZTFALFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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